molecular formula C14H19NO4S B2484040 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one CAS No. 1797086-09-9

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2484040
CAS No.: 1797086-09-9
M. Wt: 297.37
InChI Key: IFLHQRZYYHUSTR-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Studies

Research on compounds structurally related to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one has focused on the synthesis and biological evaluation of azetidinone derivatives. These compounds, due to their unique structural features, have been investigated for various potential applications, including their role as intermediates in the synthesis of more complex molecules. For example, the synthesis of substituted azetidinones derived from the dimer of Apremilast highlights the interest in 2-azetidinone scaffolds for their biological and pharmacological potencies. These studies involve complex synthetic pathways and the use of various analytical techniques for compound characterization, including IR-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, and mass spectroscopy (Jagannadham et al., 2019).

Antitumor Agents

Another area of research related to azetidinone derivatives is their potential as antitumor agents. Studies have explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with significant antiproliferative properties. These compounds have been shown to inhibit the polymerization of tubulin, disrupt microtubular structures in cancer cells, and induce apoptosis, indicating their potential as tubulin-targeting antitumor agents. Such findings are crucial for the development of new cancer therapeutics (Greene et al., 2016).

Antibacterial Activity

The synthesis and evaluation of azetidinone derivatives have also extended to the field of antibacterial research. Compounds synthesized through chemicoenzymatic approaches have shown strong activity against various gram-negative bacteria, highlighting the potential of azetidinone derivatives in addressing antibiotic resistance and developing new antibacterial agents. The stability of these compounds against β-lactamases is particularly noteworthy, suggesting their suitability for clinical development (Haruo et al., 1988).

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10(2)14(16)15-8-13(9-15)20(17,18)12-6-4-11(19-3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHQRZYYHUSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.